molecular formula C10H9FN4O B1384414 6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one CAS No. 123392-52-9

6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one

Cat. No.: B1384414
CAS No.: 123392-52-9
M. Wt: 220.2 g/mol
InChI Key: MWOBQKUYMOUXRE-UHFFFAOYSA-N
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Description

6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position and a fluorophenylamino group at the 2nd position of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2-chloropyrimidine.

    Nucleophilic Substitution: 4-fluoroaniline reacts with 2-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form 2-[(4-fluorophenyl)amino]pyrimidine.

    Amination: The intermediate 2-[(4-fluorophenyl)amino]pyrimidine is then subjected to amination using ammonia or an amine source under high pressure and temperature to introduce the amino group at the 6th position, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amino groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium hydroxide in polar solvents like methanol or ethanol.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of amino groups.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer properties, as pyrimidine derivatives are known to exhibit cytotoxic effects against various cancer cell lines.

    Industry: Utilized in the development of agrochemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of 6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one
  • 6-amino-2-[(4-bromophenyl)amino]pyrimidin-4(3H)-one
  • 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one

Comparison:

  • Uniqueness: The presence of the fluorine atom in 6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This can result in improved bioavailability and efficacy in biological systems.
  • Biological Activity: Fluorinated compounds often exhibit higher potency and selectivity in biological assays, making this compound a valuable compound for drug development.

Properties

IUPAC Name

4-amino-2-(4-fluoroanilino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c11-6-1-3-7(4-2-6)13-10-14-8(12)5-9(16)15-10/h1-5H,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOBQKUYMOUXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CC(=O)N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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